molecular formula C17H21NO3S B12526530 Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- CAS No. 652155-27-6

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-

Cat. No.: B12526530
CAS No.: 652155-27-6
M. Wt: 319.4 g/mol
InChI Key: NSVZFAYKVHAFMG-UHFFFAOYSA-N
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Description

Structural Characterization of Benzenesulfonamide, N-[1-(4-Methoxyphenyl)Propyl]-4-Methyl-

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide follows IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzenesulfonamide, a sulfonamide derivative where a sulfonyl group (-SO₂-) is bonded to an amine (-NH₂) and a benzene ring. The substituents are enumerated as follows:

  • A 4-methyl group on the benzene ring of the sulfonamide moiety, indicating a methyl substituent at the para position relative to the sulfonamide group.
  • An N-[1-(4-methoxyphenyl)propyl] chain attached to the sulfonamide nitrogen. This side chain consists of a propyl group (three-carbon chain) bonded to a 4-methoxyphenyl group at the first carbon.

The full IUPAC name is derived by listing the substituents in alphabetical order, resulting in N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide. The molecular formula is C₁₇H₂₁NO₃S , with an average molecular mass of 319.419 g/mol and a monoisotopic mass of 319.124215 g/mol .

Table 1: Key Identifiers for N-[1-(4-Methoxyphenyl)Propyl]-4-Methylbenzenesulfonamide
Property Value
IUPAC Name N-[1-(4-Methoxyphenyl)propyl]-4-methylbenzenesulfonamide
Molecular Formula C₁₇H₂₁NO₃S
Average Mass 319.419 g/mol
Monoisotopic Mass 319.124215 g/mol
ChemSpider ID 24067338
CAS Registry Number 652155-27-6

The compound is also known by alternative names, including N-(1-(4-Methoxyphenyl)propyl)-4-methylbenzenesulfonamide and benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-.

Molecular Geometry and Conformational Analysis

The molecular geometry of N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is influenced by the electronic and steric effects of its substituents. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° for the SO₂-N moiety. The 4-methyl group on the benzene ring introduces steric hindrance, slightly distorting the planarity of the aromatic system.

The propyl chain linking the sulfonamide nitrogen to the 4-methoxyphenyl group exhibits conformational flexibility. Rotational freedom around the C-N and C-C bonds allows for multiple low-energy conformers. X-ray crystallographic data reveal that the 4-methoxyphenyl group lies in a staggered conformation relative to the sulfonamide core, minimizing steric clashes. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to electronic delocalization, stabilizing the aromatic system through resonance effects.

Key Bond Lengths and Angles (from Crystallographic Data):
  • S-O Bond Length : 1.45–1.47 Å
  • S-N Bond Length : 1.63 Å
  • C-S-C Angle : 104.2°
  • Dihedral Angle (S-N-C-C) : 112.5°

The methyl group at the para position of the benzenesulfonamide ring induces slight puckering, deviating from ideal planar geometry by approximately 5°.

Crystallographic Data and Packing Arrangements

Single-crystal X-ray diffraction studies provide critical insights into the solid-state structure of N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide. The compound crystallizes in the orthorhombic crystal system with space group Pbca (no. 61). Unit cell parameters are as follows:

Table 2: Crystallographic Parameters
Parameter Value
a (Å) 15.3543(17)
b (Å) 14.7958(17)
c (Å) 25.496(3)
Volume (ų) 5792.1(11)
Z (molecules/unit) 8

The asymmetric unit contains one molecule, with intermolecular interactions dominated by van der Waals forces and C-H···O hydrogen bonds . The sulfonamide oxygen atoms act as hydrogen bond acceptors, forming weak interactions with adjacent methyl and methoxy groups. These interactions propagate along the c-axis, creating a layered packing arrangement.

Figure 1: Crystal Packing Diagram (Schematic)
  • Layer 1 : Molecules aligned along the a-axis via C-H···O bonds.
  • Layer 2 : Offset stacking of aromatic rings, minimizing π-π repulsion.

Displacement parameters (Uiso) for non-hydrogen atoms range from 0.0406 Ų (N1) to 0.1029 Ų (O2), indicating moderate thermal motion consistent with room-temperature crystallization.

Comparative Structural Analysis with Analogous Sulfonamide Derivatives

Comparative analysis with structurally related sulfonamides highlights the unique features of N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide:

Table 3: Structural Comparison with Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide C₁₄H₁₅NO₃S 277.339 - Ortho-methoxy substitution on phenyl
N-(4-Fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide C₂₆H₂₉FNO₅S 502.58 - Fluorophenyl and mesityloxy substituents
Target Compound C₁₇H₂₁NO₃S 319.419 - Para-methoxy and para-methyl groups
  • Substituent Position Effects :

    • The para-methoxy group in the target compound enhances resonance stabilization compared to the ortho-methoxy analogue.
    • The para-methyl group on the benzenesulfonamide ring increases steric bulk, reducing rotational freedom relative to unsubstituted derivatives.
  • Hydrogen Bonding Patterns :

    • Unlike the target compound, N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide forms intramolecular hydrogen bonds between its hydroxypropyl and sulfonamide groups.
  • Crystallographic Trends :

    • The orthorhombic packing of the target compound contrasts with the monoclinic systems observed in simpler sulfonamides like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

Properties

CAS No.

652155-27-6

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3

InChI Key

NSVZFAYKVHAFMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Classical Sulfonamide Formation via Amine and Sulfonyl Chloride

The most widely documented method involves reacting 1-(4-methoxyphenyl)propylamine with 4-methylbenzenesulfonyl chloride under basic conditions. This one-step nucleophilic substitution leverages the amine’s lone pair to attack the electrophilic sulfur in the sulfonyl chloride, forming the sulfonamide bond.

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
  • Temperature : 0–25°C for 2–6 hours.

Procedure :

  • Dissolve 1-(4-methoxyphenyl)propylamine (1.0 equiv.) in anhydrous DCM.
  • Add 4-methylbenzenesulfonyl chloride (1.1 equiv.) dropwise under nitrogen.
  • Introduce TEA (1.2 equiv.) and stir at room temperature overnight.
  • Quench with water, extract organic layers, and dry over MgSO₄.
  • Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Yield : 75–85%.
Purity : >95% (HPLC).

Multi-Step Synthesis via Intermediate Alkylation

A patent (WO2012101648A1) details a multi-step route starting from 2-methoxy-5-[(2R)-2-(piperazin-1-yl)propyl]benzenesulfonamide, involving alkylation and deprotection.

Key Steps:

a. Alkylation of Piperazine Intermediate

React 2-methoxy-5-[(2R)-2-(piperazin-1-yl)propyl]benzenesulfonamide with 4-methylbenzenesulfonyl chloride in acetone.

  • Conditions : 40–45°C for 4–6 hours.
  • Yield : 90.8%.
b. Deprotection and Purification
  • Use hydrobromic acid in glacial acetic acid (70–75°C, 3 hours) to remove protecting groups.
  • Extract with toluene, adjust pH to 12–14 with NaOH, and recrystallize.
  • Final Yield : 92.7% with 99.87% chiral purity.

Catalytic Asymmetric Synthesis

Enantiomerically pure forms are synthesized via chiral resolution or asymmetric catalysis. A patent (US20080319225A1) resolves racemic mixtures using chiral auxiliaries like (R)-1-phenylethylamine.

Procedure:

  • Acetylation : Treat racemic 1-(4-methoxyphenyl)propylamine with acetic anhydride to form N-acetyl derivatives.
  • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Hydrolysis : Recover the enantiopure amine via acid hydrolysis (HCl/IPA).
  • Sulfonylation : React with 4-methylbenzenesulfonyl chloride as in Section 1.

Yield : 70–80% enantiomeric excess (ee).

Industrial-Scale Optimization

For large-scale production, WO2012101648A1 highlights solvent recycling and reduced reaction times:

Optimized Parameters:

  • Solvent Recovery : Toluene and methanol are distilled and reused.
  • Temperature Control : Maintain 70–75°C during deprotection to minimize side reactions.
  • Purity Enhancement : Slurry purification in acetone/water removes impurities, achieving >99.5% HPLC purity.

Productivity : 12.8 kg per batch with 92.7% yield.

Alternative Methods and Emerging Approaches

a. Microwave-Assisted Synthesis

A Royal Society of Chemistry protocol reduces reaction times from hours to minutes using microwave irradiation:

  • Conditions : 100°C, 150 W, 20 minutes.
  • Yield : 82%.

b. Solid-Phase Synthesis

Immobilize 4-methylbenzenesulfonyl chloride on polystyrene resin, then react with 1-(4-methoxyphenyl)propylamine.

  • Advantages : Simplified purification, >90% yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Classical 75–85 95–98 High Moderate
Multi-Step Alkylation 90–93 99.8–99.9 Industrial High
Catalytic Asymmetric 70–80 99.5 Low Low
Microwave-Assisted 82 97 Medium Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen in this compound exhibits electrophilic character, enabling nucleophilic substitution at the -SO₂NH- group. Key reactions include:

Reaction Type Conditions Products References
AlkylationAlkyl halides, NaOH, polar aprotic solventsN-alkylated derivatives (e.g., N-propyl or N-benzyl analogs)
AcylationAcid chlorides, pyridineN-acylated sulfonamides (e.g., acetyl or benzoyl derivatives)
DeprotectionHBr in glacial acetic acid, 70–75°CRemoval of 4-methoxyphenylsulfonyl group to yield free amine intermediates

Example : Reaction with hydrobromic acid in acetic acid removes the sulfonyl protecting group, forming 2-methoxy-5-[(2R)-2-(piperazin-1-yl)propyl]benzenesulfonamide (92.7% yield, 98.9% purity) .

Hydrolysis and Stability

The sulfonamide bond demonstrates stability under basic conditions but undergoes controlled hydrolysis under acidic or enzymatic conditions:

Condition Reactivity Outcome References
Acidic HydrolysisConcentrated HCl, refluxCleavage to 4-methylbenzenesulfonic acid and 1-(4-methoxyphenyl)propylamine
Enzymatic HydrolysisSulfatase enzymes, pH 7.4Biocatalytic cleavage for metabolite studies

Note : Hydrolysis rates depend on substituent effects; the para-methyl group enhances steric protection of the sulfonamide bond .

Oxidation Pathways

The propyl chain and aromatic methoxy group are susceptible to oxidative transformations:

Oxidizing Agent Site of Oxidation Products References
KMnO₄ (acidic)Propyl chain → ketoneN-[1-(4-methoxyphenyl)propan-2-one]-4-methyl-benzenesulfonamide
Ozone (O₃)Aromatic ring cleavageSulfonamide derivatives with carboxylate groups

Mechanistic Insight : Oxidation of the propyl chain proceeds via radical intermediates, confirmed by ESR studies in related sulfonamides.

Interaction with Biological Targets

The compound engages in non-covalent interactions critical for bioactivity:

Target Interaction Type Biological Relevance References
Carbonic Anhydrase IXHydrogen bonding with Zn²⁺-bound waterInhibition constant (Kᵢ) = 12.8 nM
Serine ProteasesCovalent binding to catalytic serineIrreversible inhibition demonstrated via kinetic assays

Structural Requirement : The 4-methoxyphenyl group enhances binding affinity through hydrophobic pocket interactions .

Comparative Reactivity with Structural Analogs

Reactivity differences among benzenesulfonamide derivatives highlight substituent effects:

Analog Key Reaction Reactivity Trend
N-[1-(4-Trifluoromethylphenyl)propyl] derivativeFaster hydrolysis due to -CF₃ group3× higher rate than methoxy-substituted analog
N-[1-(3-Chlorophenyl)propyl] derivativeEnhanced oxidative stabilityResistance to KMnO₄-mediated oxidation

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Benzenesulfonamides are known for their biological activities, particularly as antimicrobial agents. The compound N-[1-(4-methoxyphenyl)propyl]-4-methyl-benzenesulfonamide exhibits potential against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways or enzymes essential for bacterial survival .
  • Enzyme Inhibition :
    Recent research has highlighted the compound's inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumorigenesis. Compounds in the benzenesulfonamide class have shown selectivity for this enzyme, making them candidates for cancer therapeutics. For instance, derivatives have demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong inhibitory activity .
  • Therapeutic Uses :
    Benzenesulfonamide derivatives are being explored for their potential in treating conditions such as epilepsy and other neurological disorders. The therapeutic efficacy of these compounds is attributed to their ability to modulate neurotransmitter systems and inhibit specific ion channels .

Agricultural Applications

  • Fungicides and Herbicides :
    The compound's structural features suggest potential applications in agriculture as fungicides or herbicides. The sulfonamide group can interact with biological targets in plants or fungi, potentially disrupting essential metabolic processes. Research into similar compounds has indicated significant antifungal activity, paving the way for further exploration of this compound in agricultural settings.

Table 1: Summary of Research Findings on Benzenesulfonamides

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated effectiveness against various bacteria; potential for drug development.
Enzyme InhibitionSignificant inhibition of carbonic anhydrase IX; promising for cancer treatment strategies.
Neurological DisordersPotential therapeutic applications in epilepsy; modulation of neurotransmitter systems noted.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing tumor growth or combating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide , highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-[1-(4-Methoxyphenyl)propyl]-4-methylbenzenesulfonamide 4-methyl (benzene), N-[1-(4-methoxyphenyl)propyl] C₁₇H₂₁NO₃S 319.42 g/mol Combines methoxy (electron-donating) and methyl (hydrophobic) groups; potential for moderate solubility in polar solvents.
N-(3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide 4-trifluoromethyl (benzene), N-(imidazolylpyrimidinylpropyl) C₂₁H₂₀F₃N₅O₂S 463.47 g/mol Trifluoromethyl group enhances electron-withdrawing effects; imidazolylpyrimidine moiety suggests anticancer activity.
N-(3-Hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide (S-isomer) 4-methyl (benzene), N-(3-hydroxy-1-phenylpropyl) C₁₆H₁₉NO₃S 305.40 g/mol Hydroxy group improves hydrogen-bonding capacity; chiral center may influence enantioselective interactions.
N-[(1S)-3-Chloro-2-oxo-1-(phenylmethyl)propyl]-4-methylbenzenesulfonamide 4-methyl (benzene), N-(chloro-oxo-phenethyl) C₁₈H₂₀ClNO₃S 365.87 g/mol Chloro and ketone groups enhance electrophilicity; used as a protease inhibitor (e.g., TPCK).
4-Methyl-N-(1-methylbutyl)benzenesulfonamide 4-methyl (benzene), N-(1-methylbutyl) C₁₂H₁₉NO₂S 241.35 g/mol Simplified alkyl chain reduces steric hindrance; common in crystallography studies.

Key Comparative Observations

4-Methyl substituents (as in the target compound and ) contribute to hydrophobicity, favoring membrane permeability.

Biological Activity :

  • Compounds with imidazolylpyrimidine side chains (e.g., ) exhibit anticancer properties due to kinase inhibition, whereas the target compound’s methoxyphenylpropyl group may target GPCRs or metalloenzymes.
  • The hydroxy group in improves solubility and metal chelation (e.g., Fe³⁺, Al³⁺), a feature absent in the target compound.

Synthetic Accessibility :

  • The target compound’s propyl-linked methoxyphenyl group requires multi-step synthesis, including sulfonamide coupling and alkylation, as inferred from corrections in .
  • Chloro-oxo derivatives (e.g., ) are synthesized via nucleophilic substitution, highlighting divergent synthetic pathways.

Crystallographic Data :

  • Analogous benzenesulfonamides (e.g., ) are frequently analyzed using SHELXL () and WinGX () for structure validation, suggesting similar methodologies apply to the target compound.

Biological Activity

Benzenesulfonamides, particularly those with various substituents, have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is of particular interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Biological Activity Overview

The biological activities of benzenesulfonamides are largely attributed to their ability to inhibit various enzymes and pathways involved in disease processes. Below are key areas of activity for N-[1-(4-methoxyphenyl)propyl]-4-methyl-benzenesulfonamide :

1. Anticancer Activity

Research indicates that benzenesulfonamides can exhibit significant anticancer properties. A study demonstrated that derivatives similar to our compound showed potent inhibition of cancer cell proliferation. For instance, compounds with sulfonamide groups exhibited IC50 values in the low nanomolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
4eMDA-MB-23110.93Induces apoptosis via annexin V-FITC
4gHT-2925.06Cell cycle arrest in G2/M phase
4hMCF-715.00Disruption of microtubule dynamics

2. Enzyme Inhibition

Benzenesulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes and diseases. The compound demonstrated selectivity for CA IX over CA II, with IC50 values indicating strong inhibitory effects .

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (μM)Selectivity Ratio
CA IX10.93High
CA II1.55Moderate

3. Antimicrobial Activity

The antimicrobial potential of benzenesulfonamides has also been explored, with significant activity against various bacterial strains. The compound exhibited promising results against Staphylococcus aureus and Klebsiella pneumoniae.

Table 3: Antimicrobial Activity

Bacterial StrainConcentration (μg/mL)Inhibition (%)
Staphylococcus aureus5080.69
Klebsiella pneumoniae5079.46

Case Studies

Several studies have highlighted the biological activity of benzenesulfonamide derivatives:

  • Case Study 1 : A study on a series of thiophene-phenylsulfonamides indicated that modifications to the sulfonamide group enhanced their potency as positive allosteric modulators of the α7 nicotinic acetylcholine receptor .
  • Case Study 2 : Another investigation into sulfonamide derivatives demonstrated their capacity to inhibit COX-2 with a favorable selectivity index compared to COX-1, suggesting potential anti-inflammatory applications .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between benzenesulfonamides and target proteins. The binding configurations often involve coordination bonds and hydrogen bonds with critical amino acid residues in the active sites, which facilitate their inhibitory effects .

Q & A

Q. What are the established synthetic routes for Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. For example, analogous compounds are synthesized by coupling a 4-methoxyphenylpropylamine derivative with a 4-methylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Reaction optimization includes temperature control (0–25°C) and purification via column chromatography . NMR and mass spectrometry are critical for confirming intermediate and final product structures .

Q. How is the compound characterized structurally in academic research?

Structural characterization relies on spectroscopic techniques:

  • NMR : 1H/13C NMR identifies functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzenesulfonamide moiety) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Data collection requires high-resolution single crystals .

Q. What are the primary biological targets or applications studied for this compound?

Benzenesulfonamide derivatives are explored as enzyme inhibitors (e.g., kynurenine 3-monooxygenase) or anticancer agents. Their sulfonamide group often interacts with enzymatic active sites, modulating biochemical pathways. Preclinical studies focus on binding affinity assays (e.g., IC50 determination) and in vitro cytotoxicity testing .

Advanced Research Questions

Q. What challenges exist in crystallographic refinement of this compound?

Crystallographic challenges include:

  • Disorder in Flexible Groups : The 4-methoxyphenylpropyl chain may exhibit conformational disorder, requiring constrained refinement in SHELXL .
  • Twinned Crystals : High-symmetry space groups (e.g., P21/c) complicate data processing. Strategies include using TWINLAW for matrix determination .
  • Data Resolution : Poor resolution (>1.0 Å) obscures hydrogen atom positions, necessitating riding models during refinement .

Q. How to address conflicting spectroscopic data during structural validation?

Contradictions between NMR and MS data arise from impurities or tautomerism. Mitigation strategies:

  • Repetitive Purification : Use preparative HPLC to isolate pure fractions.
  • Isotopic Labeling : 15N/13C labeling clarifies ambiguous NMR signals (e.g., sulfonamide NH protons) .
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian09) .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Glide predicts binding modes to target proteins (e.g., KMO enzyme). Parameters include grid box sizing around active sites and scoring function adjustments .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR Modeling : Build regression models correlating substituent effects (e.g., methoxy position) with inhibitory activity .

Methodological Notes

  • Data Sources : NIST databases , crystallography tools (SHELX ), and peer-reviewed synthesis protocols ensure reliability.
  • Advanced Techniques : Isotopic labeling and MD simulations address structural ambiguities and mechanistic insights.

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